N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with the molecular formula C14H20N2O2S This compound is characterized by the presence of a cyclopropyl group, a piperidinyl group, and a trifluoromethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, typically using a cyclopropyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-N-(4-piperidinyl)benzenesulfonamide: Lacks the trifluoromethyl group.
N-Cyclopropyl-N-(4-piperidinyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group.
N-Cyclopropyl-N-(4-piperidinyl)-3-chlorobenzenesulfonamide: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets, thereby increasing its potential efficacy in various applications.
Biological Activity
N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide, with the CAS number 387350-79-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and various biological activities, including its effects on specific cellular targets and its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₉F₃N₂O₂S. Key physical properties include:
- Molecular Weight : 348.384 g/mol
- Melting Point : >195°C
- Boiling Point : 437.9°C at 760 mmHg
- Density : 1.39 g/cm³
The structural features include a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a piperidine moiety, which contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets .
Synthesis
The synthesis of this compound typically involves several steps:
- Cyclopropanation : The cyclopropyl group is introduced using diazomethane.
- Friedel-Crafts Acylation : The trifluoromethyl-substituted benzene is acylated.
- Formation of the Piperidine Moiety : This is achieved through nucleophilic substitution reactions .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showing IC₅₀ values comparable to established chemotherapeutic agents.
The mechanism of action involves the inhibition of key enzymes and pathways involved in cell proliferation and survival. Molecular docking studies have suggested interactions with various targets such as:
- Histone Deacetylases (HDACs) : Inhibition leads to increased acetylation of histones, affecting gene expression related to cancer progression.
- Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase, which may be beneficial in neurodegenerative diseases .
Case Studies
Several studies have highlighted the compound's potential in drug discovery:
- Study on Anticancer Efficacy : A study evaluated the compound's effects on the proliferation of MCF-7 breast cancer cells, revealing a significant reduction in cell viability and an increase in apoptosis markers.
- Neuroprotective Effects : In another study focusing on neurodegenerative conditions, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress.
Properties
IUPAC Name |
N-cyclopropyl-N-piperidin-4-yl-3-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2S/c16-15(17,18)11-2-1-3-14(10-11)23(21,22)20(12-4-5-12)13-6-8-19-9-7-13/h1-3,10,12-13,19H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBHDSLGAKITFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378789 | |
Record name | N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-79-0 | |
Record name | N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cyclopropyl-N-piperidin-4-yl-3-(trifluoromethyl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.